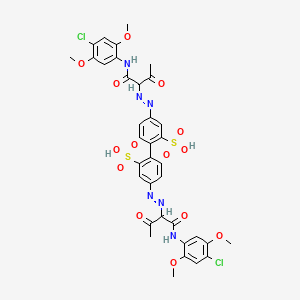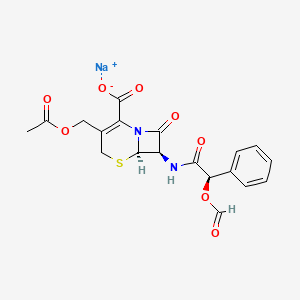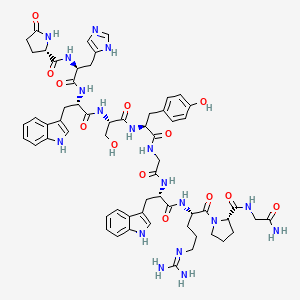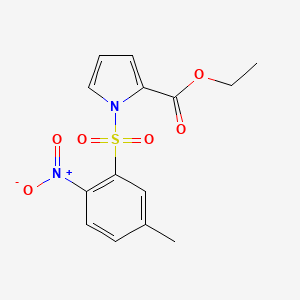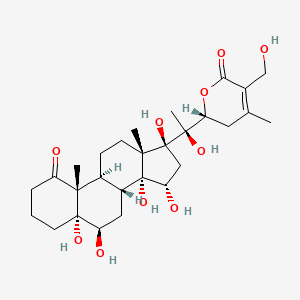
Einecs 286-661-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 286-661-8, also known as phosphoric acid, reaction products with diethanolamine and ethanolamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves the reaction of phosphoric acid with diethanolamine and ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product formation. Industrial production methods may vary, but they generally involve the careful mixing of the reactants in specific ratios, followed by heating and stirring to facilitate the reaction. The resulting product is then purified and characterized to ensure its quality and consistency.
Chemical Reactions Analysis
Phosphoric acid, reaction products with diethanolamine and ethanolamine, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphoric acid, reaction products with diethanolamine and ethanolamine, has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies, particularly in the investigation of cellular processes and biochemical pathways.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Phosphoric acid, reaction products with diethanolamine and ethanolamine, can be compared with other similar compounds, such as:
Phosphoric acid, reaction products with diethanolamine and triethanolamine: This compound has a similar structure but includes triethanolamine instead of ethanolamine.
Phosphoric acid, reaction products with diethanolamine: This compound lacks the ethanolamine component, making it slightly different in terms of its chemical properties and applications. The uniqueness of phosphoric acid, reaction products with diethanolamine and ethanolamine, lies in its specific combination of reactants, which imparts distinct chemical and physical properties.
Properties
CAS No. |
85305-24-4 |
|---|---|
Molecular Formula |
C24H25N3O6S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
XZDUIYPMMINGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








